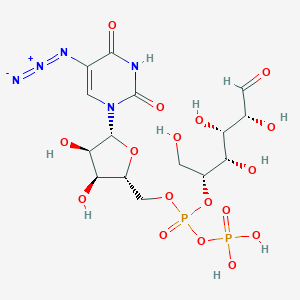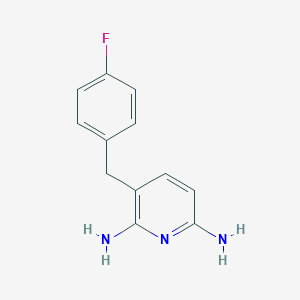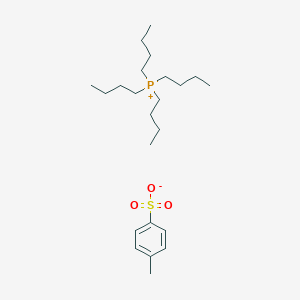
Cyclopropanecarboxylic acid, 3-formyl-2,2-dimethyl-, cis-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropanecarboxylic acid, 3-formyl-2,2-dimethyl-, cis-(9CI), commonly known as CDC, is a cyclopropane derivative that has gained attention in the scientific community due to its unique properties and potential applications. CDC has been synthesized through various methods and has been extensively studied for its biochemical and physiological effects. In
Wirkmechanismus
CDC has been shown to have a unique mechanism of action, which involves the formation of a covalent bond with the active site of enzymes. This covalent bond formation results in the inhibition of enzyme activity, making CDC a potential inhibitor of various enzymes. The mechanism of action of CDC has been extensively studied, and its potential applications as an enzyme inhibitor have been explored.
Biochemische Und Physiologische Effekte
CDC has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. CDC has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases. Additionally, CDC has been shown to have antitumor properties, making it a potential chemotherapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
CDC has several advantages for use in lab experiments. Its small size and high reactivity make it a valuable tool for chemical synthesis. Additionally, its potential applications as an enzyme inhibitor make it a valuable tool for the study of enzyme function. However, CDC has several limitations, including its potential toxicity and instability. These limitations must be taken into consideration when using CDC in lab experiments.
Zukünftige Richtungen
CDC has several potential future directions for scientific research. Its potential applications as an enzyme inhibitor make it a valuable tool for the study of enzyme function, and its anti-inflammatory and antitumor properties make it a potential therapeutic agent for the treatment of inflammatory diseases and cancer. Additionally, CDC could be further optimized for increased yield and purity, making it a more viable option for chemical synthesis. Finally, the potential toxicity and instability of CDC could be further explored to better understand its limitations and potential applications.
Conclusion
In conclusion, CDC is a cyclopropane derivative that has gained attention in the scientific community due to its unique properties and potential applications. It has been synthesized through various methods and has been extensively studied for its biochemical and physiological effects. CDC has potential applications as an enzyme inhibitor, anti-inflammatory agent, and chemotherapeutic agent. Its small size and high reactivity make it a valuable tool for chemical synthesis, but its potential toxicity and instability must be taken into consideration when using CDC in lab experiments. Overall, CDC has several potential future directions for scientific research, making it a valuable tool for the scientific community.
Synthesemethoden
CDC can be synthesized through various methods, including the reaction of cyclopropanecarboxylic acid with acetone and formaldehyde, or through the reaction of cyclopropanecarboxylic acid with acetone and acetic anhydride. The synthesis of CDC has been optimized to increase yield and purity, making it a viable option for scientific research.
Wissenschaftliche Forschungsanwendungen
CDC has been extensively studied for its potential applications in scientific research. It has been used as a building block for the synthesis of various compounds, including chiral ligands and pharmaceuticals. CDC has also been used as a starting material for the synthesis of cyclopropane-containing natural products. Its unique properties, including its small size and high reactivity, make it a valuable tool for chemical synthesis.
Eigenschaften
CAS-Nummer |
123620-81-5 |
|---|---|
Produktname |
Cyclopropanecarboxylic acid, 3-formyl-2,2-dimethyl-, cis-(9CI) |
Molekularformel |
C7H10O3 |
Molekulargewicht |
142.15 g/mol |
IUPAC-Name |
(1S,3R)-3-formyl-2,2-dimethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H10O3/c1-7(2)4(3-8)5(7)6(9)10/h3-5H,1-2H3,(H,9,10)/t4-,5-/m1/s1 |
InChI-Schlüssel |
PTQGFDXPHNRDCV-RFZPGFLSSA-N |
Isomerische SMILES |
CC1([C@@H]([C@@H]1C(=O)O)C=O)C |
SMILES |
CC1(C(C1C(=O)O)C=O)C |
Kanonische SMILES |
CC1(C(C1C(=O)O)C=O)C |
Synonyme |
Cyclopropanecarboxylic acid, 3-formyl-2,2-dimethyl-, cis- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



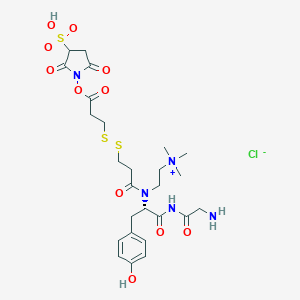
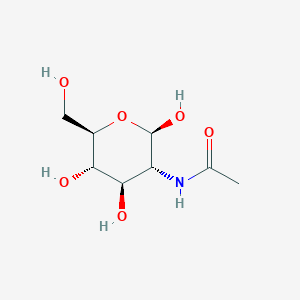
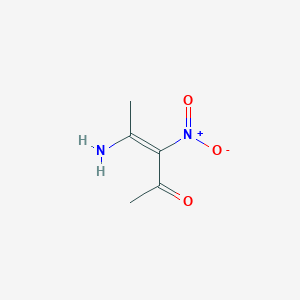
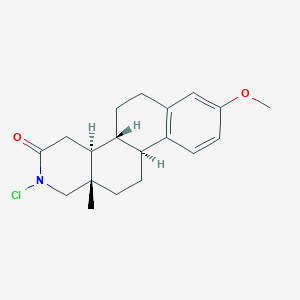
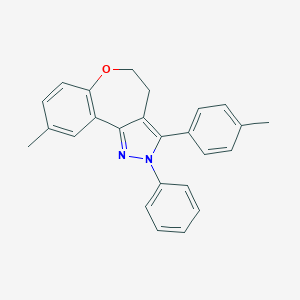

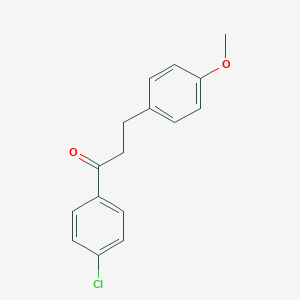
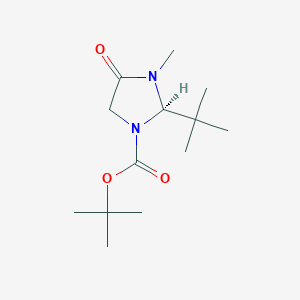
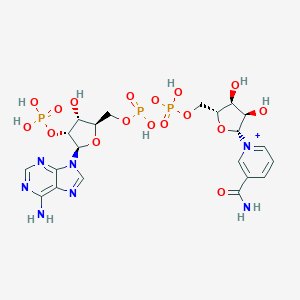
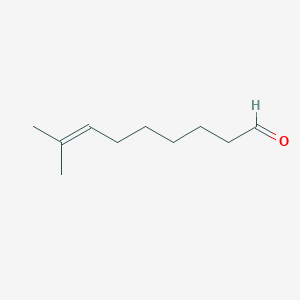
![6H-Pyrazino[1,2-c]pyrimidin-6-one, 7-ethyloctahydro-](/img/structure/B58378.png)
